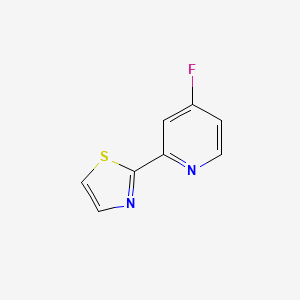

2-(4-Fluoropyridin-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2S |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(4-fluoropyridin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H5FN2S/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H |

InChI Key |

CLESIMMVOSXHKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)C2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluoropyridin 2 Yl Thiazole

Established Synthetic Routes for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a fundamental step in the synthesis of 2-(4-Fluoropyridin-2-yl)thiazole. Several classical and contemporary methods are utilized for this purpose.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. chemicalbook.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemicalbook.comsynarchive.com In the context of synthesizing this compound, a key starting material would be 4-fluoropyridine-2-carbothioamide, which would react with an appropriate α-halocarbonyl compound. The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

Adaptations of the Hantzsch synthesis are common, allowing for the introduction of various substituents onto the thiazole core. bepls.com For instance, the use of different α-haloketones or aldehydes can lead to diverse substitution patterns at the 4- and 5-positions of the thiazole ring. researchgate.net

Condensation Reactions for Thiazole Moiety Generation

Beyond the classic Hantzsch synthesis, other condensation reactions are employed to generate the thiazole moiety. These methods often provide alternative pathways to access thiazole derivatives. One such approach involves the reaction of α-diazoketones with thioamides or thioureas, catalyzed by trifluoromethanesulfonic acid, to produce 2,4-disubstituted thiazoles. organic-chemistry.org Another method utilizes the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to yield thiazoles. organic-chemistry.org

Multicomponent reactions have also gained prominence, offering an efficient way to construct thiazole derivatives in a single pot. bepls.com For example, a one-pot, three-component reaction of tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) can produce thiazole derivatives under thermal or microwave conditions. bepls.com These condensation strategies highlight the versatility of thiazole synthesis, accommodating a range of starting materials and reaction conditions. nih.gov

Microwave-Assisted and Solvent-Free Synthetic Approaches in Thiazole Chemistry

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in thiazole chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. bepls.comnih.govnih.gov The Hantzsch synthesis, for instance, can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. researchgate.netorganic-chemistry.org

Solvent-free, or "green," synthetic protocols are also being developed for thiazole synthesis. bepls.com Grinding techniques, where reactants are mixed and ground together at room temperature, have been successfully used for the condensation of α-halo carbonyl compounds with thiourea (B124793) or thioacetamide (B46855) to produce 2,4-disubstituted thiazoles. researchgate.net These methods reduce the use of hazardous solvents and simplify the workup procedure, aligning with the principles of green chemistry. bepls.comresearchgate.net

Strategies for Incorporating the 4-Fluoropyridine (B1266222) Moiety

The introduction of the 4-fluoropyridine group is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized pyridine (B92270) derivative or by forming the pyridyl-thiazole bond through a cross-coupling reaction.

Nucleophilic Aromatic Substitution on Fluoropyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a viable strategy for attaching a thiazole ring to a fluoropyridine scaffold. nih.govyoutube.com In this approach, a pre-formed thiazole nucleophile would displace a leaving group, typically a halogen, from an activated pyridine ring. The fluorine atom in 4-fluoropyridine activates the C-2 and C-4 positions towards nucleophilic attack. stackexchange.com The reaction of 2-halopyridines with nucleophiles is a common method for synthesizing 2-substituted pyridines. youtube.comchemrxiv.org

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov Thus, 2-fluoropyridine (B1216828) is significantly more reactive than 2-chloropyridine (B119429) towards nucleophilic substitution. nih.gov This higher reactivity allows for milder reaction conditions, which is advantageous when working with complex molecules. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridyl-Thiazole Linkage

Transition-metal catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-C bond between the pyridine and thiazole rings. nih.gov Suzuki-Miyaura coupling, for example, can be used to couple a pyridine-containing boronic acid or ester with a halogenated thiazole, or vice versa. nih.gov This reaction is typically catalyzed by a palladium complex. nih.gov

Other cross-coupling reactions, such as copper-catalyzed dehydrogenative cross-coupling, have also been developed for the synthesis of 2,2'-linked thiazoles. nih.gov These methods offer a direct way to form the bi-heterocyclic system and often exhibit good functional group tolerance. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. thieme-connect.de

Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the introduction of diverse functionalities. Both the thiazole and the fluoropyridine rings present unique opportunities for derivatization through various chemical transformations. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

Chemical Reactivity of the Thiazole Nucleus

The thiazole ring is an electron-rich aromatic heterocycle, yet its reactivity is nuanced. The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution and the susceptibility of the ring carbons to chemical attack.

The thiazole nucleus can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The electron-withdrawing effect of the pyridine ring in this compound further deactivates the thiazole ring towards electrophiles. Nevertheless, halogenation and other electrophilic substitutions can be achieved under specific conditions. For instance, direct electrophilic halogenation of fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) has been successfully demonstrated, yielding mono- and di-halogenated products. researchgate.netudayton.edu Theoretical studies on these systems suggest that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. researchgate.net

The nucleophilic character of the thiazole ring has also been explored, particularly in the context of 2-aminothiazole (B372263) derivatives. researchgate.netpsu.educu.edu.eg While the target molecule lacks an amino group, the thiazole ring itself can participate in reactions. The C5 position of the thiazole is often the most nucleophilic and susceptible to metallation followed by reaction with electrophiles. This approach allows for the introduction of a wide range of substituents. nih.gov

The reactivity of the thiazole ring is summarized in the table below:

| Reaction Type | Position on Thiazole Ring | Description | Relevant Findings |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Substitution of a hydrogen atom with an electrophile (e.g., halogen). Generally requires forcing conditions due to the electron-deficient nature of the coupled pyridine ring. | Successful on related fused thiazole systems, indicating feasibility. researchgate.netudayton.edu |

| Metallation/Functionalization | C5 | Deprotonation using a strong base followed by quenching with an electrophile to introduce various functional groups. | A general method for functionalizing the thiazole scaffold at various positions. nih.gov |

Regioselective Functionalization Studies (e.g., C-H Activation/Arylation)

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy for modifying heterocyclic scaffolds. For the this compound system, the C5-H of the thiazole ring and the C-H bonds on the pyridine ring are potential sites for such transformations.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation of thiazole derivatives. rsc.orgnih.gov While the C2 position is often the most reactive site for C-H arylation on an unsubstituted thiazole, this position is already blocked in the target molecule. researchgate.net Research has shown that sequential C-H functionalization at different positions of the thiazole ring is possible, allowing for the synthesis of multifunctionalized thiazoles. rsc.orgnih.gov Specifically, after substitution at the C2 position, further arylation can often be directed to the C5 position.

The choice of metal catalyst and reaction conditions can dictate the regioselectivity of the C-H arylation. For example, in the arylation of imidazo[2,1-b]thiazole, switching from a palladium catalyst to a copper-based system can alter the site of functionalization. nih.gov This highlights the potential for selectively modifying either the thiazole or the pyridine ring of the target compound. Ruthenium-catalyzed C-H functionalization has also been shown to be effective for the regioselective acylation of arylpyrazoles, suggesting its potential applicability to other nitrogen-containing heterocycles. nih.gov

The table below outlines regioselective functionalization approaches:

| Methodology | Target Site | Catalyst/Reagents | Outcome |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C5-H of thiazole | Pd catalyst, aryl halide | Introduction of an aryl group at the C5 position. rsc.orgnih.gov |

| Copper-Catalyzed C-H Arylation | C-H on pyridine or thiazole | Cu catalyst, aryl halide | Offers alternative regioselectivity compared to palladium catalysis. nih.govresearchgate.net |

| Ruthenium-Catalyzed C-H Acylation | C-H on pyridine | Ru catalyst, acyl chloride | Potential for regioselective introduction of acyl groups. nih.gov |

Modifications at the Fluoropyridine Ring

The fluorine atom at the C4 position of the pyridine ring is a key site for derivatization via nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. stackexchange.com This makes the fluorine atom in this compound susceptible to displacement by a variety of nucleophiles.

SNAr reactions on 4-halopyridines provide a site-specific method for introducing a wide range of functional groups. nih.gov The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to occur.

A diverse array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be used to displace the fluoride (B91410). nih.gov This allows for the synthesis of various derivatives with modified properties. For example, reactions with amines, alcohols, and thiols would yield the corresponding amino-, alkoxy-, and thioether-substituted pyridines, respectively. The mild reaction conditions often associated with the displacement of fluoride compared to other halogens make this a particularly attractive strategy for late-stage functionalization of complex molecules. nih.gov

The following table summarizes the SNAr reactions at the fluoropyridine ring:

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R-NH2) | 4-Aminopyridine derivatives | Introduction of basic nitrogen functionalities, potential for hydrogen bonding. nih.govyoutube.com |

| Alcohols/Alkoxides (R-OH/R-O-) | 4-Alkoxypyridine derivatives | Modification of lipophilicity and electronic properties. nih.gov |

| Thiols/Thiolates (R-SH/R-S-) | 4-Thioetherpyridine derivatives | Introduction of sulfur-based functional groups. nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions within a molecule. In the ¹H NMR spectrum of 2-(4-Fluoropyridin-2-yl)thiazole, distinct signals are expected for the protons on both the pyridine (B92270) and thiazole (B1198619) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms, as well as the fluorine substituent.

For instance, in related thiazole-containing compounds, protons on the thiazole ring typically appear in the aromatic region of the spectrum. researchgate.netresearchgate.net Similarly, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. chemicalbook.com The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-5 (Thiazole) | 7.50 - 8.00 | d | JH5-H4 = 3-4 |

| H-4 (Thiazole) | 7.00 - 7.50 | d | JH4-H5 = 3-4 |

| H-3 (Pyridine) | 8.20 - 8.50 | d | JH3-F4 ≈ 2-3 |

| H-5 (Pyridine) | 7.10 - 7.40 | dd | JH5-H6 ≈ 5-6, JH5-F4 ≈ 8-9 |

| H-6 (Pyridine) | 8.60 - 8.90 | d | JH6-H5 ≈ 5-6 |

Note: Predicted values are based on typical ranges for similar heterocyclic systems and are subject to solvent effects and the specific electronic environment of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the thiazole ring are expected to resonate at characteristic chemical shifts, which have been documented for various thiazole derivatives. chemicalbook.com The presence of the electron-withdrawing fluorine atom on the pyridine ring will significantly impact the chemical shifts of the pyridine carbons, particularly the carbon atom directly bonded to it (C-4) and the adjacent carbons (C-3 and C-5). nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Thiazole) | 165 - 175 |

| C-4 (Thiazole) | 115 - 125 |

| C-5 (Thiazole) | 140 - 150 |

| C-2 (Pyridine) | 155 - 165 |

| C-3 (Pyridine) | 110 - 120 (d, JC3-F) |

| C-4 (Pyridine) | 160 - 170 (d, JC4-F) |

| C-5 (Pyridine) | 110 - 120 (d, JC5-F) |

| C-6 (Pyridine) | 150 - 160 |

Note: Predicted values are based on typical ranges for similar heterocyclic systems. The signals for C-3, C-4, and C-5 of the pyridine ring are expected to appear as doublets due to coupling with the fluorine atom.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable tool for the characterization of this compound. researchgate.net ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly dependent on its electronic environment. db-thueringen.de This technique can confirm the presence and position of the fluorine substituent on the pyridine ring. Furthermore, coupling between the fluorine nucleus and adjacent proton and carbon nuclei (JF-H and JF-C) can provide crucial structural information and aid in the assignment of signals in the ¹H and ¹³C NMR spectra. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. rsc.org

Key expected vibrational frequencies include:

C=N and C=C stretching vibrations from both the thiazole and pyridine rings, typically appearing in the 1600-1450 cm⁻¹ region. mdpi.comtuiasi.ro

C-H stretching vibrations of the aromatic rings, usually observed above 3000 cm⁻¹.

C-F stretching vibration of the fluoropyridine ring, which is expected to be a strong band in the 1250-1000 cm⁻¹ region.

Ring vibrations of both heterocyclic rings, which will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-S Stretch | 700 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its chemical structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₈H₅FN₂S, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the compound's elemental formula.

The calculated monoisotopic mass for C₈H₅FN₂S is 192.0157 g/mol . An HRMS measurement yielding a value very close to this would provide strong evidence for the successful synthesis of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the purification and identification of newly synthesized compounds. In the analysis of thiazole derivatives, LC-MS provides crucial information regarding the molecular weight and purity of the substance. For a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives, LC-MS/MS was used to confirm the molecular structures. nih.gov

While direct LC-MS data for this compound is not extensively available in the reviewed literature, the expected mass spectrometric data can be inferred. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule. For a series of synthesized fluorinated hydrazinylthiazole derivatives, HRMS was successfully used to confirm their structures. acs.orgnih.gov The calculated molecular weight and formula for a related compound, 2-Fluoro-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]benzamide, are available in public databases, illustrating the type of data obtained from such analyses. nih.gov

Table 1: Predicted and Analogous Mass Spectrometry Data

| Compound Name | Molecular Formula | Calculated Molecular Weight (Da) | Ionization Mode | Source |

| This compound | C₈H₅FN₂S | 180.20 | ESI+ (Predicted) | N/A |

| 2-Fluoro-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]benzamide | C₁₅H₁₀FN₃OS | 299.3 | Computed | nih.gov |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Varied | Varied | ESI-HRMS | acs.orgnih.gov |

This table includes predicted data for the target compound and reported data for analogous compounds to illustrate typical LC-MS results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its conjugation and chromophores. The absorption spectra of thiazole derivatives are influenced by the nature and position of their substituents. digitellinc.com

For a series of novel thiazolo[5,4-d]thiazole (B1587360) fluorophores with peripheral pyridines, the electronic UV-Vis absorption spectra were recorded in solution. researchgate.net In another study, the UV-Vis spectra of various fluorinated hydrazinylthiazole derivatives were obtained as part of their characterization. acs.orgnih.gov While a specific UV-Vis spectrum for this compound is not readily found, theoretical calculations on similar structures can predict their absorption maxima. For instance, a computational study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one predicted absorption peaks at 342.90 nm and 405.85 nm. scielo.org.za The photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole have also been determined by optical absorption spectroscopy in various solvents. researchgate.net

Table 2: UV-Vis Absorption Data for Analogous Thiazole Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Source |

| Thiazolo[5,4-d]thiazole fluorophores | CH₂Cl₂ | ~350 | researchgate.net |

| (2Z, 5Z)-thiazolidin-4-one derivative (calculated) | N/A | 342.90, 405.85 | scielo.org.za |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Various | ~330 | researchgate.net |

This table presents UV-Vis absorption data for analogous compounds to infer the expected spectral characteristics of this compound.

Advanced Spectroscopic Probes (e.g., Electron Spin Resonance Spectroscopy)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. For a standard, diamagnetic organic molecule like this compound in its ground state, ESR spectroscopy is not directly applicable as there are no unpaired electrons to produce a signal.

However, ESR can be a powerful tool if the molecule is transformed into a paramagnetic species. This could occur through processes such as oxidation to a radical cation or complexation with a paramagnetic metal ion. For instance, ESR spectroscopy has been used to study Cu(II) complexes of a Schiff base ligand containing both pyridine and thiazole moieties, which revealed an octahedral geometry for the metal center. ijper.org In such cases, the ESR spectrum provides detailed information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei.

Investigation of Molecular Aggregation through Spectroscopic Methods

The aggregation of molecules in solution or the solid state can significantly alter their photophysical properties. Spectroscopic techniques are pivotal in studying these aggregation phenomena. For example, aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov

Studies on other heterocyclic compounds provide a framework for how the aggregation of this compound might be investigated. The photophysical properties of thiazolo[5,4-d]thiazole derivatives have been shown to be a function of their crystal packing, which is governed by intermolecular non-covalent interactions. nih.gov In a study of pyridine- and thiazole-based hydrazides, the anti-inflammatory activity was evaluated by the denaturation of bovine serum albumin, a process related to molecular aggregation. nih.gov While direct studies on the molecular aggregation of this compound are not available, the presence of the flat, aromatic pyridine and thiazole rings, along with the potential for intermolecular interactions involving the fluorine atom and nitrogen atoms, suggests that this compound could exhibit interesting aggregation behavior worthy of future investigation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies delve into the electronic structure and energetic properties of a molecule, offering a fundamental understanding of its behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry. For 2-(4-Fluoropyridin-2-yl)thiazole, DFT calculations, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate various molecular properties. These calculations would yield optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies on related thiazole (B1198619) and pyridine (B92270) derivatives have been used to correlate theoretical data with experimental results from techniques like X-ray crystallography and spectroscopy.

Electronic Structure Analysis (e.g., HOMO, LUMO, Fukui Functions)

The electronic structure of this compound would be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Fukui functions would be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule. This information is invaluable for understanding its reactivity in chemical synthesis and its potential interactions with biological macromolecules.

A hypothetical representation of such data is presented in the table below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangement of its atoms. This is typically achieved by rotating the single bond connecting the pyridine and thiazole rings and calculating the energy at each rotational angle. The resulting potential energy surface would reveal the global minimum energy conformation.

Molecular geometry optimization using methods like DFT would provide precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer. This data is essential for a complete structural description of the molecule.

A hypothetical summary of optimized geometrical parameters is shown in the table below.

| Parameter | Hypothetical Value |

| Pyridine C-N Bond Length | 1.34 Å |

| Thiazole C-S Bond Length | 1.72 Å |

| Inter-ring C-C Bond Length | 1.47 Å |

| Pyridine-Thiazole Dihedral Angle | 25° |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery.

Prediction of Binding Modes and Affinities

For this compound, molecular docking simulations would be performed against various protein targets to predict its potential biological activity. The simulations would generate multiple possible binding poses of the compound within the active site of a target protein. The quality of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Analysis of Ligand-Receptor Interactions

A detailed analysis of the best-docked poses would reveal the specific molecular interactions responsible for binding. These interactions can include:

Hydrogen bonds: The nitrogen atoms in the pyridine and thiazole rings could act as hydrogen bond acceptors, while any potential N-H or O-H groups on the receptor could be donors.

π-π stacking: The aromatic pyridine and thiazole rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic interactions: The carbon-hydrogen portions of the molecule can interact with nonpolar residues of the protein.

Halogen bonds: The fluorine atom on the pyridine ring could potentially form halogen bonds with electron-donating atoms in the receptor.

Understanding these interactions is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

A hypothetical summary of docking results against a kinase target is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | LYS76 (H-bond), PHE164 (π-π stacking), LEU12 (hydrophobic) |

| Kinase Y | -7.2 | ASP184 (H-bond), TYR88 (π-π stacking) |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational landscape and stability of a molecule over time. For this compound, MD simulations can reveal how the molecule behaves in a simulated biological environment, such as in solution or interacting with a protein.

Recent studies on similar thiazole-containing compounds have demonstrated the power of MD simulations. For instance, simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share structural similarities with this compound, were conducted to understand their interactions with cyclin-dependent kinases (CDKs). nih.gov These simulations, often run for hundreds of nanoseconds, help in analyzing the stability of the ligand-protein complex. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. frontiersin.org Similarly, RMSF analysis can highlight flexible regions of the molecule and the protein, providing clues about the dynamics of their interaction. frontiersin.org

In the context of this compound, MD simulations would be crucial to:

Assess conformational stability: Determine the most stable three-dimensional arrangement of the molecule and the energy barriers between different conformations.

Analyze dynamic behavior: Understand how the molecule flexes and rotates, which can influence its ability to bind to a target.

Evaluate solvation effects: Study how the presence of water or other solvent molecules affects the conformation and stability of the compound.

In Silico Approaches for Target Identification and Mechanism Prediction

A critical step in the drug discovery pipeline is identifying the biological target of a novel compound. In silico methods offer a rapid and cost-effective way to predict potential protein targets for a small molecule like this compound. These approaches can be broadly categorized into two types: reverse docking and pharmacophore-based screening.

Reverse docking , also known as inverse docking, involves docking the small molecule of interest against a large library of known protein structures. researchgate.net The proteins that show the best binding affinity are then considered potential targets. Several web servers and software packages are available for this purpose, each employing different algorithms and scoring functions to predict binding. nih.gov

Pharmacophore-based screening involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of the molecule that are responsible for its biological activity. This pharmacophore model is then used to search databases of protein structures to find targets that have a complementary binding site. researchgate.net

For thiazole derivatives, in silico target identification has been successfully applied. For example, studies on 2-thiazolylimino-5-benzylidin-thiazolidin-4-one derivatives used web servers like DRAR-CPI, PharmMapper, and TarFisDock to identify putative targets. researchgate.netnih.gov These studies often lead to the identification of multiple potential targets, which then require experimental validation. nih.gov Based on the known biological activities of similar thiazole-containing compounds, potential targets for this compound could include protein kinases, enzymes involved in metabolic pathways, or receptors. nih.govnih.gov For instance, various thiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), VEGFR-2, and c-Met kinase. nih.govnih.govresearchgate.net

Table 1: In Silico Tools for Target Identification

| Tool/Server | Approach | Description |

| DRAR-CPI | Reverse Docking | Predicts therapeutic indications and adverse drug reactions based on the interaction profile of a molecule with a panel of targets. researchgate.net |

| PharmMapper | Pharmacophore Mapping | Identifies potential protein targets by matching the pharmacophore features of a small molecule to a database of pharmacophore models derived from known protein-ligand complexes. researchgate.netnih.gov |

| TarFisDock | Reverse Docking | A web server for identifying possible drug targets or for drug repositioning by inverse docking of a small molecule against a database of protein structures. nih.gov |

| BindingDB | Database Search | A public database of measured binding affinities, focusing primarily on the interactions of proteins considered to be drug targets with small, drug-like molecules. nih.gov |

| ChEMBL | Database Search | A manually curated chemical database of bioactive molecules with drug-like properties. nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Once a biological target for this compound is identified and validated, computational methods can be employed to design more potent and selective analogs. These methods fall into two main categories: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, which is typically determined by X-ray crystallography or NMR spectroscopy. With the target structure in hand, molecular docking can be used to predict the binding mode and affinity of this compound within the active site. This information is invaluable for designing modifications to the molecule that can enhance its interactions with the target, for example, by forming additional hydrogen bonds or hydrophobic interactions. A successful example of SBDD is the design of thiazole derivatives as VEGFR-2 inhibitors, where docking studies guided the synthesis of compounds with improved activity. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. nih.gov LBDD methods rely on the information from a set of known active and inactive molecules. One common LBDD technique is Quantitative Structure-Activity Relationship (QSAR) analysis. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be built to correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. For instance, 3D-QSAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have provided insights into the structural requirements for potent CDK inhibition. nih.gov

Another LBDD approach is pharmacophore modeling , which was also mentioned in the context of target identification. By aligning a set of active molecules, a common pharmacophore can be generated. This model represents the key features required for biological activity and can be used to design new molecules that fit the pharmacophore, or to screen virtual libraries for new hits. The design of novel thiazole and thiadiazole carboxamide derivatives as c-Met kinase inhibitors utilized pharmacophore merging as a strategy. nih.gov

Table 2: Comparison of SBDD and LBDD Methodologies

| Methodology | Requirement | Principle | Application for this compound |

| Structure-Based Drug Design (SBDD) | 3D structure of the target protein | Utilizes the target's structural information to design ligands with high affinity and selectivity. | If a target is known, docking studies can predict its binding mode and guide the design of more potent analogs. |

| Ligand-Based Drug Design (LBDD) | A set of molecules with known biological activity | Derives a model (e.g., QSAR, pharmacophore) from the structure-activity relationship of known ligands to design new compounds. | If a target structure is unavailable, QSAR and pharmacophore models can be built from known active thiazole derivatives to guide optimization. |

Structure Activity Relationship Sar Studies of 2 4 Fluoropyridin 2 Yl Thiazole Derivatives

Impact of Substituent Modifications on Biological Activity

No dedicated studies were identified that systematically explore the impact of substituent modifications on the biological activity of 2-(4-Fluoropyridin-2-yl)thiazole derivatives.

Information regarding the synthesis and biological testing of derivatives with substitutions on the thiazole (B1198619) ring of this compound is not available in the reviewed literature. Therefore, no data tables or specific research findings can be presented.

Similarly, there is a lack of published research on how modifications to the fluoropyridine ring of this compound affect its biological activity. This includes variations in the position of the fluorine atom or the introduction of other substituents onto the pyridine (B92270) ring.

The exploration of different linker groups or peripheral substituents attached to the this compound core has not been described in the accessible scientific literature, precluding any discussion or data presentation on this topic.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed and published specifically for this compound derivatives. QSAR studies are contingent on having a dataset of compounds with measured biological activities, which, as noted, is not available.

Stereochemical Influences on Activity

There is no information on the synthesis of stereoisomers of this compound derivatives or any investigation into how stereochemistry might influence their biological activity.

Investigation of Biological Targets and Mechanisms of Action

Exploration of Specific Enzyme Inhibition Mechanisms

Based on the activities of structurally related compounds, the 2-(4-Fluoropyridin-2-yl)thiazole scaffold holds potential for interacting with several important classes of enzymes, including kinases, cholinesterases, and enzymes of the eicosanoid pathway.

The thiazole (B1198619) and pyridine (B92270) moieties are common features in many kinase inhibitors, suggesting that this compound could potentially exhibit activity in this area.

Yck2 Inhibition: Yeast casein kinase 2 (Yck2) is a crucial enzyme for the cell wall integrity and pathogenesis of fungi like Candida albicans. nih.govbiorxiv.org It has emerged as a promising target for new antifungal drugs. nih.govbiorxiv.orgnih.gov While direct inhibition by this compound has not been reported, structurally related diarylpyrazoles and other kinase inhibitors are being actively investigated as Yck2 inhibitors. nih.govbiorxiv.orgnih.govresearchgate.net For example, analogs of the kinase inhibitor LY364947 have been optimized to improve selectivity for fungal Yck2 over human kinases. nih.govresearchgate.net

Glucokinase Activation: Glucokinase (GK) is a key regulator of glucose homeostasis, primarily in the pancreas and liver, making it an attractive target for type 2 diabetes treatment. nih.govtandfonline.com Glucokinase activators (GKAs) enhance the enzyme's activity, leading to increased insulin (B600854) secretion and glucose uptake. nih.govnih.gov Several classes of compounds containing pyridine rings, such as 2-pyridylureas and C5-alkyl-2-methylurea-substituted pyridines, have been identified as potent GKAs. nih.govnih.gov For example, a series of thiazolylamino pyridine derivatives served as the basis for developing new pyridine-based GKAs with improved metabolic stability. nih.gov

SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a protein deacetylase implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target. citedrive.comnih.govmdpi.com The thiazole scaffold is a key feature in a class of potent and selective SIRT2 inhibitors known as the SirReals (Sirtuin Rearranging Ligands). nih.govnih.gov Structure-activity relationship studies on aminothiazoles have provided detailed insights into the molecular interactions necessary for SIRT2 inhibition, highlighting the importance of the thiazole core in binding to the enzyme. nih.govnih.gov This research has led to the development of thiazole-based compounds with significant SIRT2 inhibitory activity. citedrive.commdpi.com

Table 1: Research Findings on Kinase Inhibition by Related Compounds

| Target Kinase | Compound Class Investigated | Key Findings | Citations |

|---|---|---|---|

| Yck2 | Diarylpyrazole Analogs | Identified as potent inhibitors of fungal Yck2, with efforts to improve selectivity over human kinases. | nih.govbiorxiv.orgnih.govresearchgate.net |

| Glucokinase | Pyridine Derivatives (e.g., 2-pyridylureas, thiazolylamino pyridines) | Act as allosteric activators, improving glucose homeostasis. Optimization has led to compounds with good in vivo efficacy. | nih.govtandfonline.comnih.govresearchgate.netgoogle.com |

| SIRT2 | Aminothiazoles (SirReals), Thiazole-based compounds | Thiazole scaffold is a key component of potent and selective SIRT2 inhibitors. | citedrive.comnih.govmdpi.comnih.gov |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. The search for new, effective inhibitors is ongoing. While there is no specific data on this compound, research has shown that various thiazole and pyridine derivatives can inhibit cholinesterases. nih.govacs.orgnih.gov For example, a series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives were designed through virtual screening and found to exhibit AChE inhibitory activity. nih.gov Similarly, other synthesized thiazole derivatives have shown moderate to potent inhibition of AChE. nih.gov This suggests that the pyridine-thiazole scaffold could potentially interact with the active site of cholinesterases.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Inhibitors of these enzymes are widely used as anti-inflammatory drugs. nih.gov The thiazole ring is a structural component of several compounds designed as COX/LOX inhibitors. nih.govnih.gov For instance, diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov The development of dual COX/LOX inhibitors is an active area of research to find anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs. nih.gov The presence of the thiazole moiety in this compound makes it a candidate for investigation within this therapeutic area.

Table 2: Research Findings on Cholinesterase and COX/LOX Inhibition by Related Compounds

| Target Pathway | Compound Class Investigated | Key Findings | Citations |

|---|---|---|---|

| Cholinesterase Inhibition | Thiazolo[3,2-a]pyrimidines, other thiazole derivatives | Identified as inhibitors of acetylcholinesterase (AChE), providing a basis for developing new anti-Alzheimer's drugs. | nih.govnih.govcarewellpharma.in |

| COX/LOX Pathway Modulation | Diarylimidazo[2,1-b]thiazoles, other thiazole derivatives | Thiazole-containing compounds have been shown to be potent and selective COX-2 inhibitors or dual COX/LOX inhibitors. | nih.govnih.gov |

Receptor Modulation and Allosteric Interactions

The thiazole scaffold is a common feature in molecules designed to interact with various biological targets, including receptors. Thiazole derivatives have been explored for their potential as c-Met kinase inhibitors and have shown the ability to interact with crucial biological targets. nih.gov The mesoionic nature of related thiadiazole rings allows such analogues to cross cellular membranes and engage with intracellular targets. nih.gov While specific receptor modulation or allosteric interaction studies for this compound are not currently available, the inherent properties of the thiazole ring suggest this as a plausible mechanism of action that warrants future investigation.

DNA Interaction Studies

The ability of thiazole-containing compounds to interact with DNA has been documented. For instance, the fluorescent dye Thiazole Orange is known to bind to DNA, primarily as a monomer to double-stranded DNA. nih.gov Furthermore, derivatives of 1,10-phenanthroline (B135089) containing a 4-phenylthiazole (B157171) motif have been synthesized and studied for their potential as telomeric quadruplex DNA ligands with antitumor properties. nih.gov These studies indicate that the thiazole moiety can play a role in DNA binding. The mechanism of action for some novel pyridine-thiazole derivatives has been suggested to be related to their ability to affect DNA nativity and cause changes in nucleus morphology, pointing towards DNA as a potential target. nih.gov

Table 1: DNA Interaction Properties of a Thiazole-Related Compound

| Compound | Interaction with DNA | Observed Effect |

|---|

This table is based on data for a related thiazole compound, not this compound.

Cellular Pathway Interrogation

The interrogation of cellular pathways provides insights into the broader biological effects of a compound. While no specific pathway analysis has been published for this compound, studies on other thiazole and thiadiazole derivatives offer clues. For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to inhibit the extracellular signal-regulated kinase (ERK) pathway, specifically showing inhibition of kinase 1/2 (ERK1/2), and inducing cell cycle arrest. researchgate.net This suggests that compounds containing a thiazole or a related thiadiazole ring can potentially modulate key cellular signaling pathways involved in cell proliferation and survival.

Elucidation of Molecular Mechanisms Underlying Biological Effects

The elucidation of the precise molecular mechanisms of this compound remains an area for future research. However, based on the activities of related compounds, several potential mechanisms can be proposed. The interaction with DNA, as seen with other thiazole derivatives, could lead to the induction of genetic instability in cancer cells. nih.govnih.gov This, in turn, may trigger a dependency on DNA repair pathways involving enzymes like PARP1. nih.gov Furthermore, the potential for this compound to act as an inhibitor of key signaling kinases, such as those in the ERK pathway, could explain potential antiproliferative effects. researchgate.net The antiviral activity of some 4-substituted-2-thiazole amides has been attributed to the inhibition of viral replication by blocking subgenomic viral RNA translation and structural protein synthesis. nih.gov

Table 2: Investigated Biological Activities of Related Thiazole Derivatives

| Compound Type | Biological Target/Pathway | Potential Mechanism of Action |

|---|---|---|

| Pyridine-thiazole hybrids | PARP1-dependent cytotoxicity | Induction of genetic instability nih.gov |

| 1,10-Phenanthroline-thiazole derivatives | Telomeric quadruplex DNA | Antitumor properties via DNA binding nih.gov |

This table summarizes findings for related compound classes to infer potential mechanisms for this compound.

2 4 Fluoropyridin 2 Yl Thiazole As a Privileged Scaffold in Medicinal Chemistry

Concept of Thiazole (B1198619) as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. Thiazoles fit this description perfectly, appearing in natural products, synthetic drugs, and a vast number of biologically active molecules. researchgate.netcancer.gov Their widespread pharmacological activities include antiviral, anticancer, antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. researchgate.netacs.org The thiazole nucleus is a key component of vitamin B1 (thiamine) and is found in several clinically approved drugs, underscoring its importance in medicinal chemistry. acs.orgresearchgate.net

The utility of the thiazole scaffold is further highlighted by its frequent appearance as a "hit" in fragment-based drug discovery campaigns. acs.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, which can then be optimized into more potent leads. The thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and metal chelation, contributes to its success as a privileged structure. researchgate.netnih.gov

Design Principles for Novel Thiazole-Based Lead Compounds

The design of new lead compounds based on the thiazole scaffold involves several key principles aimed at maximizing biological activity and optimizing pharmacokinetic properties. A common strategy is the creation of hybrid molecules that combine the thiazole core with other pharmacologically relevant moieties. cancer.govacs.org This approach, known as molecular hybridization, aims to enhance the biological efficacy of the resulting compound by incorporating multiple pharmacophores into a single molecular entity. acs.org

Structure-activity relationship (SAR) studies are crucial in guiding the design process. These studies systematically modify the structure of a lead compound and evaluate the effect of these changes on its biological activity. For instance, the introduction of different substituents on the thiazole ring can significantly impact its potency and selectivity. researchgate.net Computational methods, such as molecular docking, are often employed to predict the binding interactions of designed compounds with their target proteins, aiding in the rational design of more effective molecules. nih.govacs.org The lipophilic properties of di-substituted thiazoles, for example, can be modulated to improve their transport across biological membranes. acs.org

Hybrid Molecule Development Utilizing Pyridine-Thiazole Core

The combination of a pyridine (B92270) ring with a thiazole nucleus creates a pyridine-thiazole hybrid scaffold with significant potential in drug discovery. Both pyridine and thiazole are prominent heterocyclic systems found in numerous bioactive natural and synthetic compounds. researchgate.netarabjchem.org The development of novel pyridine-thiazole hybrid molecules has been a focus of recent research, leading to the synthesis of compounds with promising anticancer and antimicrobial activities. nih.govnih.gov

One synthetic approach involves the reaction of a thiosemicarbazone derivative with an appropriately substituted α-halocarbonyl compound. nih.govresearchgate.net For example, novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic action against various cancer cell lines. nih.govresearchgate.net These studies have revealed that certain derivatives exhibit high antiproliferative activity and selectivity for cancer cells over normal cells. nih.govresearchgate.net The mechanism of action for some of these hybrids is believed to involve the induction of genetic instability in tumor cells. nih.govresearchgate.net

Strategic Lead Optimization and Analogue Synthesis

Once a promising lead compound containing the 2-(4-Fluoropyridin-2-yl)thiazole scaffold is identified, strategic lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic profile. This process involves the synthesis of a series of analogues where different parts of the molecule are systematically modified.

A key strategy in lead optimization is to explore the structure-activity relationships (SAR) by introducing various substituents onto the pyridine and thiazole rings. For example, in the development of c-Met kinase inhibitors, different functional groups were introduced on the thiazole and an associated phenyl ring to enhance inhibitory activity. nih.gov The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. researchgate.net

Another important aspect of lead optimization is the modification of the linker connecting the pyridine and thiazole rings. The nature and length of this linker can significantly influence the compound's ability to bind to its target. For example, a (hydrazonomethyl)phenoxy-acetamide spacer has been used to link pyridine and thiazole moieties, resulting in compounds with promising anticancer activity. arabjchem.org

Application as a Core Structure for Ligands Targeting Various Biological Pathways

The this compound scaffold has demonstrated its versatility by serving as a core structure for ligands that target a wide range of biological pathways implicated in various diseases.

Anticancer Activity: Pyridine-thiazole hybrids have shown significant potential as anticancer agents. nih.govresearchgate.net Some derivatives have demonstrated potent cytotoxic activity against a panel of cancer cell lines, including those from colon, breast, lung, glioblastoma, and leukemia. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the inhibition of enzymes like PARP1, leading to genetic instability in cancer cells. nih.govresearchgate.net Furthermore, thiazole-based compounds have been designed as inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.gov

Antimicrobial Activity: The pyridine-thiazole core has also been utilized to develop agents with antimicrobial properties. Thiazole-containing compounds have a long history of use as antibacterial and antifungal agents. researchgate.net For instance, metal complexes of pyridine-thiazole ligands have shown good antimicrobial activity. ijper.org

Enzyme Inhibition: The scaffold is a key component in the design of inhibitors for various enzymes. For example, thiazole derivatives have been developed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme involved in tumor glycolysis. acs.org They have also been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov

Table 1: Investigated Biological Activities of Pyridine-Thiazole Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | PARP1 inhibition, induction of genetic instability | nih.gov, researchgate.net |

| Anticancer | PI3K/mTOR dual inhibition | nih.gov |

| Anticancer | Inhibition of Rho-associated protein kinase (ROCK-1) | arabjchem.org |

| Antimicrobial | General antimicrobial activity | nih.gov, ijper.org |

| Enzyme Inhibition | Human Lactate Dehydrogenase A (hLDHA) | acs.org |

| Enzyme Inhibition | c-Met Kinase | nih.gov |

Intellectual Property Landscape and Innovation Transfer in Thiazole Research

Analysis of Patent Literature Related to 2-(4-Fluoropyridin-2-yl)thiazole and Derivatives

The patent landscape for thiazole (B1198619) derivatives is extensive, reflecting their significance across various therapeutic areas. nih.govsciencescholar.us Thiazole-containing compounds are key components in drugs approved for cancer, infections, and inflammatory diseases. sciencescholar.uscas.org A review of patent literature reveals that while specific patents for "this compound" are not prominently indexed, numerous patents claim broader structural classes that encompass this and related pyridinyl-thiazole derivatives. This is a common strategy in chemical patenting to secure a wide scope of protection.

Patents in this domain often focus on novel thiazole derivatives as inhibitors of specific biological targets, such as protein kinases, which are crucial in cancer cell proliferation. researchgate.netgoogle.com For example, patents have been filed for N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which are structurally related to the compound of interest, for their potential as therapeutic agents in proliferative diseases like cancer. google.comgoogle.com These patents typically describe the synthesis of these compounds and provide data on their biological activity. researchgate.netgoogle.com

The assignees of these patents are often pharmaceutical companies and research universities, highlighting the collaborative nature of drug discovery. For instance, patents for thiazole derivatives have been assigned to entities like Gifu University and Cyclacel Limited, covering applications from agricultural chemical intermediates to protein kinase inhibitors. google.comgoogle.com This indicates a strong commercial and academic interest in the therapeutic potential of this class of compounds.

| Patent Number | Title | Assignee/Applicant | Summary of Invention |

|---|---|---|---|

| US10501426B1 | Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent | King Khalid University | Discloses a thiazole derivative with demonstrated utility against cancer, antibiotic-resistant bacteria, and as a larvicidal agent. google.com |

| WO2017020065A1 | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds | Cyclacel Limited | Identifies a class of thiazole-pyrimidine compounds that inhibit protein kinases like CDK4 and CDK6 for the treatment of proliferative diseases. google.com |

| US8871944B2 | Thiazole derivative and process for producing same | Gifu University | Describes a process for producing pyridyl thiazole compounds, which are useful as functional materials in medical and agricultural applications. google.com |

| JP6050335B2 | Thiazole derivative | Not specified | Relates to pyridine (B92270) compounds that can inhibit one or more kinases for the treatment of diseases like cancer and neurodegenerative disorders. google.com |

Academic Contributions to Intellectual Property in Chemical Research

Universities are fundamental sources of innovation and play a crucial role in the discovery of new chemical entities. fondation-lehn.fr Academic labs are often the birthplace of groundbreaking research that leads to valuable intellectual property (IP). quora.com The transfer of this knowledge and technology from universities to industry is a key driver of economic growth and the development of new products. cas.org

In the field of chemical and pharmaceutical sciences, academic contributions are significant. Research conducted within universities often lays the groundwork for understanding disease pathways and identifying novel molecular targets. nih.gov This foundational research is essential for the subsequent development of therapeutic agents, including thiazole derivatives. nih.govsciencescholar.us Many patents for new therapeutic compounds originate from discoveries made in university laboratories. google.com

The Bayh-Dole Act in the United States has formalized the process by which universities can retain ownership of IP generated from federally funded research, encouraging them to commercialize their discoveries. quora.com This has led to an increase in university patenting and licensing activities. Academic institutions often collaborate with industry partners to translate their research findings into tangible products, a partnership that accelerates the journey from discovery to market impact. washu.edu These collaborations can take the form of joint research projects, licensing agreements, or the formation of spin-off companies. washu.edumdpi.com

Strategies for Patent Protection and Commercialization of Academic Discoveries

The commercialization of academic research is a complex process that requires careful planning and execution. uw.edu Several strategies exist for researchers and universities to translate their discoveries into market-ready products.

The first critical step is securing intellectual property rights, typically through patenting. asu.edu A patent grants the inventor exclusive rights to their invention for a set period, which is essential for attracting investment and preventing others from exploiting the discovery. quora.com It is crucial for academics to understand who owns the research output, as most institutions own the IP developed by their faculty. quora.com

Once IP is protected, there are several pathways for commercialization:

Licensing: This involves granting an existing company the rights to use, develop, and sell the patented technology in exchange for royalties or other fees. asu.edu This is a common route for university discoveries, as established companies have the resources and expertise for large-scale development and marketing. quora.com

Start-ups: Researchers may choose to form a new company, often called a spin-off, to develop their invention. asu.edu This path offers more control and potential for higher financial returns but also involves greater risk and personal commitment. uw.edu University technology transfer offices and incubators often provide support for creating start-ups. uw.edu

Collaborations: Partnering with established companies for co-development can be a mutually beneficial arrangement. asu.edu The university provides the innovative research, while the industry partner contributes funding, resources, and market access. washu.edu

The success of these strategies often depends on building a strong support network that includes experts in business, law, and industry. uw.edu

| Strategy | Description | Key Considerations |

|---|---|---|

| Licensing | Granting rights to an existing company to develop and market the invention. | Lower risk for the researcher; relies on the licensee's commitment; generates royalty income. asu.edu |

| Start-up Company | Creating a new venture to bring the innovation to market. | High potential for control and financial return; requires significant personal commitment, funding, and business expertise. uw.eduasu.edu |

| Industry Collaboration | Partnering with an established company for joint development. | Leverages industry resources and expertise; can accelerate development; requires clear agreements on IP and profit sharing. washu.edu |

| Open Distribution | Making the research widely available without restrictive licensing. | Promotes widespread use and further innovation; may not be suitable for inventions requiring significant development investment. uw.edu |

Role of University Research in Innovation Transfer

University research is a cornerstone of the innovation ecosystem, providing a steady stream of new knowledge and technologies that can be transferred to the commercial sector. cas.orgrepec.org This process, known as technology transfer, is vital for translating scientific breakthroughs into products and services that benefit society. cas.org

Universities facilitate innovation transfer through several mechanisms:

Technology Transfer Offices (TTOs): These are dedicated departments within universities that manage intellectual property, facilitate patenting and licensing, and support the creation of start-ups. ssti.org They act as intermediaries between academic researchers and industry. mdpi.com

Industry-University Partnerships: Collaborations between academia and industry are crucial for bridging the gap between basic research and commercial application. washu.edussti.org These partnerships can involve sponsored research, consortia, and strategic alliances.

Fostering an Entrepreneurial Culture: Universities can encourage innovation by creating a campus culture that values and rewards commercialization activities. ssti.org This includes offering entrepreneurship training, mentorship programs, and recognizing faculty who successfully translate their research. cas.orgssti.org

Despite the importance of this role, several barriers can hinder successful technology transfer. These include a lack of funding for early-stage development, a cultural gap between academia and industry, and insufficient business expertise among researchers. cas.orgseatexcorp.com Overcoming these challenges requires concerted efforts from universities, industry, and government to create a more seamless and efficient innovation pipeline. cas.org Investing in TTOs, promoting cross-sector collaboration, and incentivizing researchers are key strategies for enhancing the impact of university research. cas.orgssti.org

Q & A

Q. Table 1: Reaction Conditions and Yields for Selected Derivatives

| Derivative | Catalyst/Solvent | Yield (%) |

|---|---|---|

| 9b | CuSO₄/Na ascorbate (DMF) | 72 |

| 3f | Ethanol, RT | 68 |

| 3a' | Acetonitrile, 60°C | 79 |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Structural validation requires a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons appear as doublets at δ 7.2–8.1 ppm) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 58.3%, H: 3.5%, N: 9.7% for 9b) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 382.48 for a piperidine-substituted derivative) .

Basic: How can initial biological screening assays be designed to evaluate the anticancer potential of these derivatives?

- Cell viability assays : Use MTT or resazurin reduction in HCT-116 (colorectal) and MCF-7 (breast) cancer cells. Compounds like 3f and 3a' show GI₅₀ values of 1.0–1.7 μM, outperforming cisplatin .

- Selectivity testing : Compare cytotoxicity in cancer vs. normal cells (e.g., MRC-5 fibroblasts) to identify selective agents .

- Dose-response curves : Test concentrations from 1–50 μM to determine IC₅₀ values .

Advanced: How do substituent variations on the thiazole core influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (EWGs) : 4-Cyanophenyl or fluorophenyl substituents enhance apoptosis induction by stabilizing ligand-target interactions (e.g., 3f with a hydroxy-methoxybenzylidene group) .

- Hydrophobic moieties : Piperidine or bromophenyl groups improve membrane permeability, as seen in derivatives with GI₅₀ < 2 μM .

- Steric effects : Bulky substituents (e.g., pentafluorophenyl in 3a') reduce activity due to steric hindrance .

Advanced: What computational methods predict the binding modes of these derivatives to therapeutic targets?

- Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes like caspase-3. The fluorophenyl group in this compound forms π-π stacking with Phe256 in caspase-3’s active site .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values < 2 Å indicate stable complexes .

Q. Table 2: Docking Scores for Selected Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 9c | α-Glucosidase | -9.2 |

| 3f | Caspase-3 | -10.5 |

Advanced: How does X-ray crystallography aid in understanding conformational stability?

Single-crystal X-ray diffraction (e.g., for a piperidine-substituted derivative) reveals:

- Triclinic crystal system (space group P1) with unit cell parameters a = 10.7565 Å, b = 10.8846 Å .

- Torsional angles : The thiazole ring adopts a planar conformation (deviation < 0.02 Å), while the fluorophenyl group tilts at 15.3° to minimize steric clashes .

Advanced: What mechanistic insights explain the pro-apoptotic effects of these derivatives?

- Caspase activation : Western blot assays show cleavage of caspase-3 and PARP in HCT-116 cells treated with 3b', confirming apoptosis .

- Cell cycle arrest : Flow cytometry reveals G2/M phase arrest (e.g., 45% cells in G2/M at 10 μM 3f) .

- Mitochondrial pathway : JC-1 staining indicates loss of mitochondrial membrane potential (ΔΨm) in 70% of MCF-7 cells after 24-hour treatment .

Advanced: How can selectivity for cancer cells be optimized during lead development?

- Lipophilicity tuning : LogP values between 2.5–3.5 (calculated via ChemDraw) balance cellular uptake and off-target effects .

- Prodrug strategies : Mask polar groups (e.g., hydroxyls) with acetyl moieties to enhance bioavailability .

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., PI3K/AKT) with cancer-specific dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.